1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

Catalog No.
S548502
CAS No.
109511-58-2
M.F
C18H16N6S2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)...

CAS Number

109511-58-2

Product Name

1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

IUPAC Name

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2

InChI Key

DVEXZJFMOKTQEZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, U 0126, U-0126, U0126, U0126 cpd, U126 cpd, UO 126, UO-126, UO126

Canonical SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Isomeric SMILES

C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N

The exact mass of the compound 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene is 380.08779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of enamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, widely known as U0126 (CAS: 109511-58-2), is a highly potent, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2). In biochemical and cellular assays, it serves as a critical pharmacological tool for dissecting the Ras/Raf/MEK/ERK signaling cascade. Because it does not compete with ATP or the ERK substrate, it ensures consistent inhibitory performance even under conditions of metabolic stress or fluctuating intracellular ATP levels. Its dual-isoform targeting and the availability of a perfectly matched inactive structural analog (U0124) make it a foundational reagent for rigorous phenotypic screening, assay validation, and signal transduction research [1].

Substituting U0126 with other first-generation MEK inhibitors, such as PD98059, or relying on ATP-competitive alternatives can compromise assay integrity and lead to incomplete pathway suppression. While PD98059 is commonly used, it requires micromolar concentrations to inhibit MEK1 and is highly ineffective against MEK2 (IC50 ~ 50 µM), leaving a significant portion of the MAPK pathway active. Furthermore, substituting U0126 with ATP-competitive inhibitors introduces variability in models of hypoxia or ischemia, where intracellular ATP levels fluctuate drastically, thereby shifting the effective IC50 of the inhibitor. Finally, the lack of a matched inactive structural analog for many alternative inhibitors prevents researchers from accurately controlling for off-target or structural toxicity effects, making U0126 specifically suited for high-fidelity assay design [1].

Quantitative Dual-Isoform MEK1/2 Blockade vs. PD98059

U0126 provides near-equipotent, nanomolar inhibition of both MEK1 and MEK2, whereas the common alternative PD98059 is heavily biased toward MEK1 and requires micromolar concentrations. Specifically, U0126 exhibits an IC50 of 72 nM for MEK1 and 58 nM for MEK2. In contrast, PD98059 inhibits MEK1 at 2-7 µM and shows very weak activity against MEK2 (IC50 = 50 µM) [1].

Evidence DimensionMEK1 and MEK2 IC50
Target Compound DataMEK1 IC50 = 72 nM; MEK2 IC50 = 58 nM
Comparator Or BaselinePD98059 (MEK1 IC50 = 2-7 µM; MEK2 IC50 = 50 µM)
Quantified Difference~100-fold higher potency for MEK1 and ~860-fold higher potency for MEK2
ConditionsIn vitro kinase assay

Ensures complete suppression of the MAPK/ERK pathway, whereas PD98059 leaves MEK2-driven signaling largely intact.

ATP-Noncompetitive Mechanism for Metabolic Stress Assays

U0126 functions as an allosteric, non-ATP-competitive inhibitor, meaning its binding affinity and inhibitory efficacy are not affected by intracellular ATP concentrations. When compared to ATP-competitive MEK inhibitors (such as E6201), U0126 maintains a stable IC50 even in experimental models involving severe ATP depletion, such as ischemia or hypoxia assays, where ATP-competitive drugs lose predictable dose-response behavior [1].

Evidence DimensionInhibition stability under ATP fluctuation
Target Compound DataNon-competitive with ATP (stable IC50 regardless of [ATP])
Comparator Or BaselineATP-competitive inhibitors (e.g., E6201) (IC50 shifts as [ATP] changes)
Quantified DifferenceMaintains consistent MEK blockade during ATP depletion
ConditionsHypoxia, ischemia, or metabolic stress models

Crucial for reliable procurement in cardiovascular and neuroprotection research where cellular ATP levels are intentionally manipulated or compromised.

Assay Validation via Matched Inactive Analog (U0124)

A major procurement advantage of U0126 is the commercial availability of its exact inactive structural analog, U0124. While U0126 potently inhibits MEK1/2 at nanomolar levels, U0124 shows no inhibitory effect on MEK even at concentrations up to 100 µM. This allows researchers to run parallel control arms to definitively subtract structural or chemical off-target effects, a level of validation not possible with isolated inhibitors like PD98059 .

Evidence DimensionMEK inhibition at high concentration (100 µM)
Target Compound DataU0126 (Complete MEK inhibition at nanomolar doses)
Comparator Or BaselineU0124 (Inactive analog) (0% MEK inhibition at 100 µM)
Quantified DifferenceAbsolute differential in target engagement with identical core scaffold
ConditionsParallel cellular or biochemical control assays

Allows assay developers to definitively prove that observed phenotypic changes are due to MEK inhibition rather than non-specific chemical toxicity.

Dose-Dependent AMPK Activation for Metabolic Cross-Talk Studies

In addition to MEK inhibition, U0126 exhibits a dose-dependent secondary activation of AMP-activated protein kinase (AMPK) at higher concentrations (EC50 = 15 µM). This occurs via an increase in the cellular AMP:ATP ratio. This dual-modulatory profile distinguishes U0126 from other MEK inhibitors and makes it a specific tool for investigating the intersection of MAPK signaling and cellular energy stress [1].

Evidence DimensionAMPK Activation (EC50)
Target Compound DataEC50 = 15 µM (activation of AMPK)
Comparator Or BaselineStandard MEK inhibitors lacking this specific metabolic profile
Quantified DifferenceDose-dependent induction of AMPK phosphorylation
ConditionsCellular assays at >10 µM concentration

Provides a defined pharmacological profile for researchers specifically studying the cross-talk between the MAPK pathway and metabolic stress responses.

Phenotypic Screening and Target Validation

Because of the availability of its matched inactive analog (U0124), U0126 is procured for validating MEK-dependent phenotypes in novel cell lines or primary tissues, allowing for the precise subtraction of structural off-target toxicity [1].

Ischemia and Hypoxia Modeling

Due to its ATP-noncompetitive mechanism, U0126 provides stable, reliable MEK inhibition in stroke, myocardial infarction, and tumor hypoxia models where massive fluctuations in intracellular ATP would otherwise skew the dose-response of ATP-competitive inhibitors [1].

Complete MAPK Pathway Suppression Assays

In studies requiring total shutdown of ERK1/2 phosphorylation, U0126 is procured over PD98059 because its equipotent nanomolar affinity for both MEK1 and MEK2 prevents the residual MEK2-driven signaling that often confounds results with older inhibitors [1].

Metabolic and Energy Stress Cross-Talk Research

At higher concentrations (>10 µM), U0126's secondary ability to activate AMPK makes it a dual-modulator for researchers investigating the intersection of mitogenic signaling (MAPK) and cellular energy homeostasis [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

380.08778688 Da

Monoisotopic Mass

380.08778688 Da

Heavy Atom Count

26

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8027P94HLL

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

218601-62-8

Wikipedia

U0126

Dates

Last modified: 08-15-2023
1: Ma DM, Ji YJ, Yang F, Liu W, Wan Z, Li RY. Effects of U0126 on growth and activation of mitogen-activated protein kinases in Aspergillus fumigatus. Chin Med J (Engl). 2013 Jan;126(2):220-5. PubMed PMID: 23324267.
2: Bae SH, Hwang JW, Shin SJ, Park GH, Yoon KD, Bae SK. Quantitation and pharmacokinetics of 1,4-diamino-2,3-dicyano-1,4-bis (2-aminophenylthio) butadiene (U0126) in rat plasma by liquid chromatography-tandem mass spectrometry. J Sep Sci. 2012 Dec 10. doi: 10.1002/jssc.201200779. [Epub ahead of print] PubMed PMID: 23225735.
3: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.
4: Lodi A, Woods SM, Ronen SM. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast, but not prostate, cancer cells. NMR Biomed. 2012 Sep 3. doi: 10.1002/nbm.2848. [Epub ahead of print] PubMed PMID: 22945392; PubMed Central PMCID: PMC3529990.
5: Flores LG 2nd, Yeh HH, Soghomonyan S, Young D, Bankson J, Hu Q, Alauddin M, Huff V, Gelovani JG. Monitoring Therapy with MEK Inhibitor U0126 in a Novel Wilms Tumor Model in Wt1 Knockout Igf2 Transgenic Mice Using (18)F-FDG PET with Dual-Contrast Enhanced CT and MRI: Early Metabolic Response Without Inhibition of Tumor Growth. Mol Imaging Biol. 2012 Aug 9. [Epub ahead of print] PubMed PMID: 22875335.
6: Zhang WZ, Wang ZG, Chen YQ, Ma L, Li T, Bao HG, Li PH. [Effects of valsartan and U0126 on atrial fibrosis and connexin40 remodeling in rats]. Zhonghua Xin Xue Guan Bing Za Zhi. 2011 Dec;39(12):1129-34. Chinese. PubMed PMID: 22336507.
7: Freeman MR, Kim J, Lisanti MP, Di Vizio D. A metabolic perturbation by U0126 identifies a role for glutamine in resveratrol-induced cell death. Cancer Biol Ther. 2011 Dec 1;12(11):966-77. doi: 10.4161/cbt.12.11.18136. Epub 2011 Dec 1. PubMed PMID: 22108021; PubMed Central PMCID: PMC3280915.
8: Zou ZQ, Zhang LN, Wang F, Bellenger J, Shen YZ, Zhang XH. The novel dual PI3K/mTOR inhibitor GDC-0941 synergizes with the MEK inhibitor U0126 in non-small cell lung cancer cells. Mol Med Report. 2012 Feb;5(2):503-8. doi: 10.3892/mmr.2011.682. Epub 2011 Nov 16. PubMed PMID: 22101421.
9: Droebner K, Pleschka S, Ludwig S, Planz O. Antiviral activity of the MEK-inhibitor U0126 against pandemic H1N1v and highly pathogenic avian influenza virus in vitro and in vivo. Antiviral Res. 2011 Nov;92(2):195-203. doi: 10.1016/j.antiviral.2011.08.002. Epub 2011 Aug 11. PubMed PMID: 21854809.
10: Sheth PR, Liu Y, Hesson T, Zhao J, Vilenchik L, Liu YH, Mayhood TW, Le HV. Fully activated MEK1 exhibits compromised affinity for binding of allosteric inhibitors U0126 and PD0325901. Biochemistry. 2011 Sep 20;50(37):7964-76. doi: 10.1021/bi200542r. Epub 2011 Aug 26. PubMed PMID: 21793567.
11: Marampon F, Gravina GL, Di Rocco A, Bonfili P, Di Staso M, Fardella C, Polidoro L, Ciccarelli C, Festuccia C, Popov VM, Pestell RG, Tombolini V, Zani BM. MEK/ERK inhibitor U0126 increases the radiosensitivity of rhabdomyosarcoma cells in vitro and in vivo by downregulating growth and DNA repair signals. Mol Cancer Ther. 2011 Jan;10(1):159-68. doi: 10.1158/1535-7163.MCT-10-0631. PubMed PMID: 21220498; PubMed Central PMCID: PMC3064485.
12: Ito M, Zhao N, Zeng Z, Chang CC, Zu Y. Synergistic growth inhibition of anaplastic large cell lymphoma cells by combining cellular ALK gene silencing and a low dose of the kinase inhibitor U0126. Cancer Gene Ther. 2010 Sep;17(9):633-44. doi: 10.1038/cgt.2010.20. Epub 2010 May 7. PubMed PMID: 20448669; PubMed Central PMCID: PMC2919633.
13: Miwa M, Uchida S, Horiba F, Takeshima H, Nabeshima T, Hiramatsu M. Nociceptin and its metabolite attenuate U0126-induced memory impairment through a nociceptin opioid peptide (NOP) receptor-independent mechanism. Neurobiol Learn Mem. 2010 Mar;93(3):396-405. doi: 10.1016/j.nlm.2009.12.006. Epub 2009 Dec 21. PubMed PMID: 20026233.
14: Zhao LY, Huang C, Li ZF, Liu L, Ni L, Song TS. STAT1/2 is involved in the inhibition of cell growth induced by U0126 in HeLa cells. Cell Mol Biol (Noisy-le-grand). 2009 Nov 15;55 Suppl:OL1168-74. PubMed PMID: 20003811.
15: Chen CL, Li TP, Zhu LH. [Effect of MAPK signal transduction pathway inhibitor U0126 on aquaporin 4 expression in alveolar type II cells in rats with oleic acid-induced acute lung injury]. Nan Fang Yi Ke Da Xue Xue Bao. 2009 Aug;29(8):1525-8. Chinese. PubMed PMID: 19726282.
16: Quan H, Liu H, Li C, Lou L. 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (U0126) enhances the cytotoxicity of combretastatin A4 independently of mitogen-activated protein kinase kinase. J Pharmacol Exp Ther. 2009 Jul;330(1):326-33. doi: 10.1124/jpet.109.153320. Epub 2009 Apr 18. PubMed PMID: 19377096.
17: Marampon F, Bossi G, Ciccarelli C, Di Rocco A, Sacchi A, Pestell RG, Zani BM. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma. Mol Cancer Ther. 2009 Mar;8(3):543-51. doi: 10.1158/1535-7163.MCT-08-0570. Epub 2009 Mar 3. PubMed PMID: 19258428.
18: Yao XL, Chen ZD, Tan FQ, Lu Y, Hu Q. [Protective effect of MEK inhibitor (U0126) on donor testes from ischemia-reperfusion injury after orthotopic testicular transplantation in rats]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2009 Jan;38(1):81-8. Chinese. PubMed PMID: 19253433.
19: Farrokhnia N, Ericsson A, Terént A, Lennmyr F. MEK-inhibitor U0126 in hyperglycaemic focal ischaemic brain injury in the rat. Eur J Clin Invest. 2008 Sep;38(9):679-85. doi: 10.1111/j.1365-2362.2008.01990.x. PubMed PMID: 18837745.
20: Bachleda P, Dvorák Z. Pharmacological inhibitors of JNK and ERK kinases SP600125 and U0126 are not appropriate tools for studies of drug metabolism because they activate aryl hydrocarbon receptor. Gen Physiol Biophys. 2008 Jun;27(2):143-5. PubMed PMID: 18645229.

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